molecular formula C23H23NO3 B14131369 N-(3-(4-acetylphenyl)prop-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(3-(4-acetylphenyl)prop-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B14131369
M. Wt: 361.4 g/mol
InChI Key: TUYCVOHVWXENOL-UHFFFAOYSA-N
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Description

N-(3-(4-acetylphenyl)prop-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetylphenyl group, a propynyl linkage, and a tetrahydropyran ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-acetylphenyl)prop-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to form the 4-acetylphenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-acetylphenyl)prop-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(4-acetylphenyl)prop-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-(4-acetylphenyl)prop-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylprop-2-yn-1-yl)aniline: A related compound with a similar propargyl linkage but different functional groups.

    1-azaspiro[4.5]deca-3,6,9-trien-8-ones: Compounds with a spirocyclic structure that share some synthetic pathways with the target compound.

Uniqueness

N-(3-(4-acetylphenyl)prop-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of an acetylphenyl group, a propynyl linkage, and a tetrahydropyran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-(4-acetylphenyl)prop-2-ynyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C23H23NO3/c1-18(25)20-11-9-19(10-12-20)6-5-15-24-22(26)23(13-16-27-17-14-23)21-7-3-2-4-8-21/h2-4,7-12H,13-17H2,1H3,(H,24,26)

InChI Key

TUYCVOHVWXENOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#CCNC(=O)C2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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